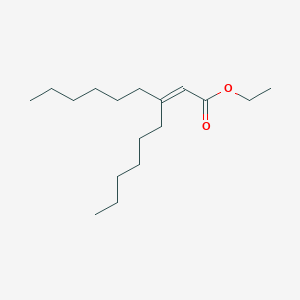
Ethyl 3-hexylnon-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hexylnon-2-enoate is an organic compound with the molecular formula C17H32O2. It is an ester, characterized by a fruity odor, and is used in various applications, including as a flavoring agent and in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hexylnon-2-enoate can be synthesized through the esterification of 3-hexylnon-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.
化学反応の分析
Types of Reactions
Ethyl 3-hexylnon-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: 3-hexylnon-2-enoic acid.
Reduction: 3-hexylnon-2-enol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
科学的研究の応用
Ethyl 3-hexylnon-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of ethyl 3-hexylnon-2-enoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a similar fruity odor, used as a solvent and flavoring agent.
Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings and perfumes.
Ethyl propionate: Used in flavorings and as a solvent, with a similar ester functional group.
Uniqueness
Ethyl 3-hexylnon-2-enoate is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific applications where other esters may not be suitable.
特性
分子式 |
C17H32O2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
ethyl 3-hexylnon-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-7-9-11-13-16(14-12-10-8-5-2)15-17(18)19-6-3/h15H,4-14H2,1-3H3 |
InChIキー |
NEYBYVXMAULVBN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC(=O)OCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


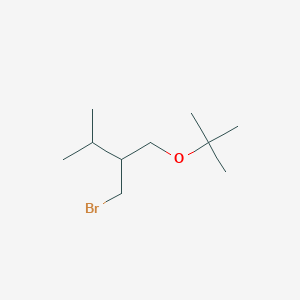
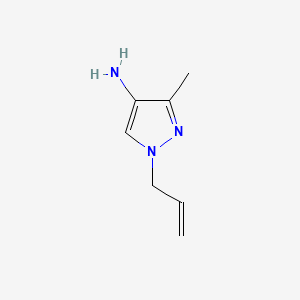
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine](/img/structure/B13629991.png)
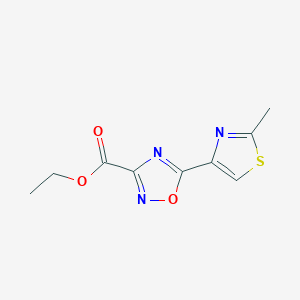
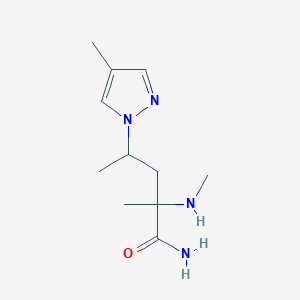
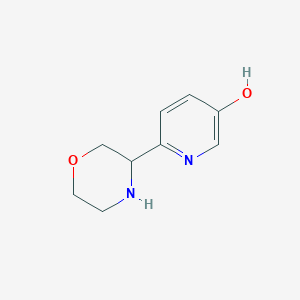
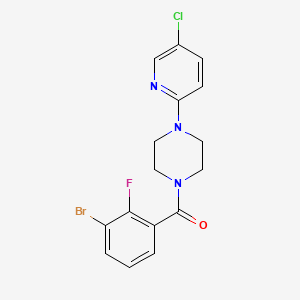
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
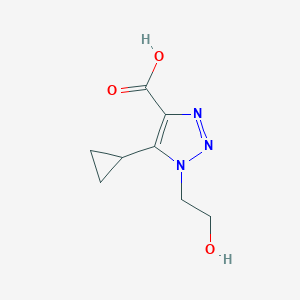
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)

